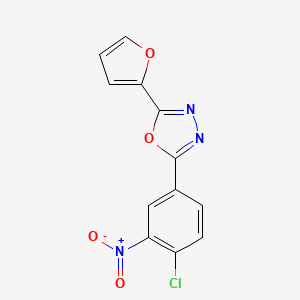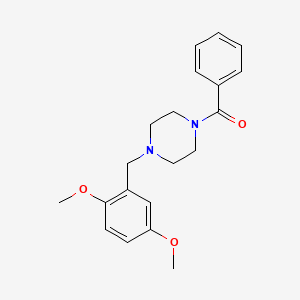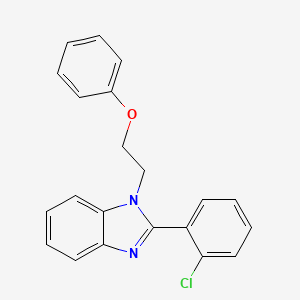
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is not fully understood, but research has shown that it acts by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell proliferation and survival. 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high potency against cancer cells and its low toxicity towards normal cells. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, the limitations of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, including the development of new derivatives with improved potency and selectivity against cancer cells. Additionally, research could focus on the optimization of the synthesis method for 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide to make it more cost-effective and accessible for researchers. Furthermore, the potential applications of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in the field of antibiotics and antifungals could be explored further.
合成法
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline in the presence of a base. The final product is obtained through the addition of a solution of hydrochloric acid in ether.
科学的研究の応用
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHETWOLFSSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)


![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)